molecular formula C8H13FN2O4 B1407566 1-(Azetidin-3-yl)-3-fluoroazetidine oxalate CAS No. 1523571-87-0

1-(Azetidin-3-yl)-3-fluoroazetidine oxalate

Cat. No. B1407566
M. Wt: 220.2 g/mol
InChI Key: KULNGYZKHKDASO-UHFFFAOYSA-N
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Description

“1-(Azetidin-3-yl)azetidin-3-ol oxalate” is an organic compound . It has a molecular weight of 218.21 g/mol . The compound is solid in physical form .


Synthesis Analysis

A simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings was described . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecule of “1-(3-fluoropropyl)azetidin-3-ol oxalate” consists of 22 Hydrogen atoms, 14 Carbon atoms, 2 Nitrogen atoms, 4 Oxygen atoms, and 2 Fluorine atoms .


Chemical Reactions Analysis

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .


Physical And Chemical Properties Analysis

The compound “1-(Azetidin-3-yl)azetidin-3-ol oxalate” is solid in physical form . It has a molecular weight of 218.21 g/mol .

Scientific Research Applications

  • Application Summary : Azetidine derivatives are used in the synthesis of new heterocyclic amino acid derivatives . They are also used as structural analogues for 4-aminobutanoic acid (GABA) .
  • Methods of Application : The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
  • Results or Outcomes : The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
    • Application Summary : Azetidines are used in the synthesis of various 1,3-disubstituted azetidines via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
    • Methods of Application : The synthesis involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
    • Results or Outcomes : This method has been used to accomplish a straightforward synthesis of various 1,3-disubstituted azetidines .
    • Application Summary : Azetidines are used in the synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines .
    • Methods of Application : The synthesis involves a one-pot reaction of alkyl dihalides and primary amines and hydrazines under microwave irradiation .
    • Results or Outcomes : This method has been used to accomplish a one-pot synthesis of nitrogen-containing heterocycles .
    • Application Summary : Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride. Even more effective is a mixture of lithium aluminium hydride and aluminium trichloride, a source of “AlClH 2” and "AlCl 2 H" .
    • Methods of Application : The synthesis involves the reduction of azetidinones (β-lactams) with lithium aluminium hydride .
    • Results or Outcomes : This method has been used to accomplish a straightforward synthesis of various azetidines .
    • Application Summary : Azetidines are used in the synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines .
    • Methods of Application : The synthesis involves a one-pot reaction of alkyl dihalides and primary amines and hydrazines under microwave irradiation .
    • Results or Outcomes : This method has been used to accomplish a one-pot synthesis of nitrogen-containing heterocycles .

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include P261, P280, P305, P338, P351 .

properties

IUPAC Name

1-(azetidin-3-yl)-3-fluoroazetidine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FN2.C2H2O4/c7-5-3-9(4-5)6-1-8-2-6;3-1(4)2(5)6/h5-6,8H,1-4H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULNGYZKHKDASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2CC(C2)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-3-yl)-3-fluoroazetidine oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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